molecular formula C11H20O2 B12788537 Allyl dimethylhexanoate CAS No. 60545-33-7

Allyl dimethylhexanoate

Cat. No.: B12788537
CAS No.: 60545-33-7
M. Wt: 184.27 g/mol
InChI Key: RWRYSHLZUMOHBQ-UHFFFAOYSA-N
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Description

Allyl dimethylhexanoate is an organic compound with the molecular formula C11H20O2. It is also known as prop-2-en-1-yl 2,2-dimethylhexanoate. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid. This compound is commonly used in the flavor and fragrance industry due to its fruity odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl dimethylhexanoate can be synthesized through the esterification reaction between allyl alcohol and 2,2-dimethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of catalysts and optimized reaction conditions ensures the economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

Allyl dimethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an allylic alcohol.

    Reduction: The ester functional group can be reduced to form the corresponding alcohol.

    Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of different allylic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of allylic alcohols or epoxides.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various allylic derivatives.

Scientific Research Applications

Allyl dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of allyl dimethylhexanoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid. The allyl group can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Allyl acetate: Similar in structure but with an acetate ester group.

    Allyl butyrate: Contains a butyrate ester group instead of a dimethylhexanoate group.

    Allyl propionate: Contains a propionate ester group.

Uniqueness

Allyl dimethylhexanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its fruity odor makes it particularly valuable in the flavor and fragrance industry. Additionally, its reactivity and versatility in chemical reactions make it a useful compound in various scientific research applications.

Properties

CAS No.

60545-33-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

prop-2-enyl 2,2-dimethylhexanoate

InChI

InChI=1S/C11H20O2/c1-5-7-8-11(3,4)10(12)13-9-6-2/h6H,2,5,7-9H2,1,3-4H3

InChI Key

RWRYSHLZUMOHBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C)C(=O)OCC=C

Origin of Product

United States

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